

Robinetin: A Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robinetin, a naturally occurring flavonol, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for therapeutic research and drug development. This document provides a comprehensive technical overview of the known biological activities of Robinetin, with a focus on quantitative data, experimental methodologies, and its influence on key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this multifaceted molecule.

Introduction to Robinetin

Robinetin (3,7,3',4',5'-pentahydroxyflavone) is a flavonoid found in various medicinal plants.[1] [2] Its structure, characterized by multiple hydroxyl groups, contributes to its diverse biological effects, which include antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] [3][4] This guide delves into the specific molecular interactions and cellular effects that underpin these activities.

Quantitative Data on Biological Activity

The biological efficacy of Robinetin has been quantified across various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative



metrics.

Table 1: Enzyme and Transporter Inhibition by Robinetin

Target	IC50 Value	Assay Type	Reference
HIV-1 Integrase (3'- processing)	5.9 ± 1.9 μM	Biochemical Assay	[1][2]
HIV-1 Integrase (strand transfer)	1.6 ± 0.7 μM	Biochemical Assay	[1][2]
Acetylcholinesterase	456.48 ± 2.57 μM	In vitro enzyme assay	[1][2]
Receptor-Interacting Protein Kinase 1 (RIPK1)	43.8 μΜ	ADP-Glo assay	[1]
Multidrug Resistance Protein 1 (MRP1)	13.6 μΜ	Cellular assay	[1]
Multidrug Resistance Protein 2 (MRP2)	15.0 μΜ	Cellular assay	[1]
NADH-oxidase	19 nmol/mg protein	Biochemical Assay	[1]
α-Glucosidase	0.412 mg/mL (for total flavonoids from Paulownia tomentosa containing Robinetin)	Enzyme inhibition assay	[5]

Table 2: Antiparasitic and Cytotoxic Activities of Robinetin



Organism/Cell Line	IC50 Value	Assay Type	Reference
Leishmania donovani	5.9 μg/mL	In vitro antiparasitic assay	[1]
Trypanosoma brucei rhodesiense	5.3 μg/mL	In vitro antiparasitic assay	[1]
Trypanosoma cruzi	>30 μg/mL	In vitro antiparasitic assay	[1]
Human Melanoma (C32 and A375)	>200 μM	MTT and NRU assays	[1]
Oral Squamous Carcinoma (SCC-25)	>200 μM	MTT and NRU assays	[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the biological activity of Robinetin.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is detected spectrophotometrically at 405-412 nm.

Protocol:

- Preparation of Reagents:
 - Phosphate buffer (0.1 M, pH 8.0).
 - AChE solution (e.g., 0.25 U/mL in phosphate buffer).



- Robinetin stock solution (dissolved in DMSO) and serial dilutions.
- DTNB solution (e.g., 2.4 mM in phosphate buffer).
- Acetylthiocholine iodide (ATCI) substrate solution (e.g., 2.4 mM in phosphate buffer).
- Assay Procedure (96-well plate format):
 - To each well, add phosphate buffer, the Robinetin sample at various concentrations, and the AChE enzyme solution.
 - Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
 - Initiate the reaction by adding the DTNB and ATCI solutions.
 - Incubate the plate for a further period (e.g., 20-30 minutes) at the controlled temperature.
 - Measure the absorbance of the yellow product (TNB) at 405-412 nm using a microplate reader.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Robinetin to the rate of the uninhibited enzyme.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Robinetin concentration and fitting the data to a dose-response curve.

Cell Viability Assays (MTT and NRU)

These assays are used to assess the cytotoxic effects of Robinetin on cancer cell lines.

Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.



Principle (NRU Assay): The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

General Workflow:

- Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Robinetin for a specified duration (e.g., 24, 48, 72 hours).
- Assay: Perform the MTT or NRU assay according to standard protocols.
- Data Analysis: Measure the absorbance of the formazan (for MTT) or the extracted Neutral Red (for NRU) and calculate the percentage of cell viability relative to untreated control cells.
 The IC50 value is then determined.

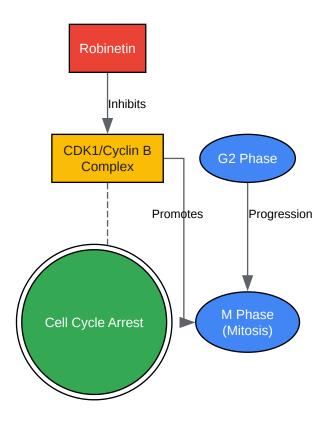
Signaling Pathway Modulation

Flavonoids, including Robinetin, are known to interact with and modulate various intracellular signaling pathways that are critical in the regulation of cell growth, proliferation, and apoptosis.

Inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Cell Cycle Arrest

Computational models have suggested that Robinetin can interact with Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][3][4] Inhibition of CDK1 can lead to cell cycle arrest, a common mechanism for the anticancer activity of many flavonoids.





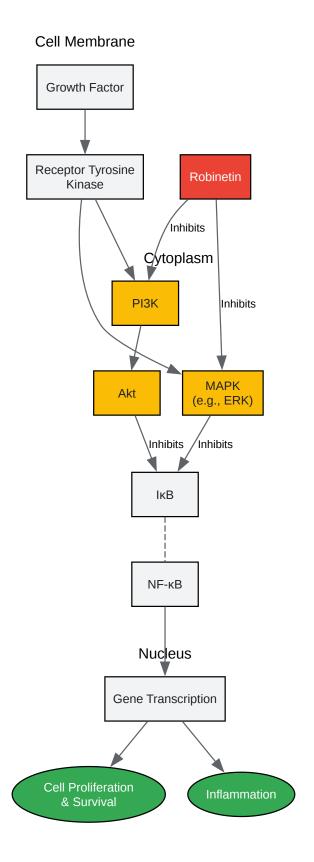
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Robinetin's potential inhibition of the CDK1/Cyclin B complex, leading to G2/M phase cell cycle arrest.

Modulation of Pro-Survival and Inflammatory Pathways

Flavonoids often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as PI3K/Akt, MAPK, and NF-kB. These pathways are frequently dysregulated in cancer and inflammatory conditions.





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Potential modulation of PI3K/Akt, MAPK, and NF-κB pathways by Robinetin, leading to reduced cell proliferation and inflammation.

Experimental Workflow for Pathway Analysis

To investigate the effect of Robinetin on specific signaling pathways, a typical experimental workflow would involve the following steps:



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A typical workflow for analyzing the impact of Robinetin on protein expression and phosphorylation in signaling pathways.

Conclusion

Robinetin is a promising natural compound with a wide array of biological activities, supported by a growing body of quantitative data. Its ability to inhibit key enzymes and modulate critical cellular signaling pathways highlights its potential for the development of novel therapeutics for a range of diseases, including viral infections, neurodegenerative disorders, and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in preclinical and clinical settings.

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